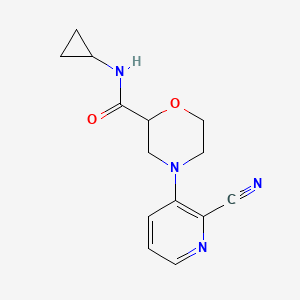
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with target proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability. The compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(4-sulfamoylphenyl)acetamide: This compound also contains a cyano group and is used in similar applications.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a morpholine ring and a cyano group, which provides specific chemical and biological properties
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-(2-cyanopyridin-3-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c15-8-11-12(2-1-5-16-11)18-6-7-20-13(9-18)14(19)17-10-3-4-10/h1-2,5,10,13H,3-4,6-7,9H2,(H,17,19) |
InChI Key |
ULZOHQZUSRCXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C(N=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















